4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione

Epigenetics LSD1 Inhibition Oncology

4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound featuring a five-membered ring containing a hypervalent sulfur atom and a cyclic sulfonamide (sultam) core. It is defined by the molecular formula C5H11NO2S and a molecular weight of 149.2 g/mol, with the CAS Registry Number 1027526-97-1.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Cat. No. B7680004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC1(CNS(=O)(=O)C1)C
InChIInChI=1S/C5H11NO2S/c1-5(2)3-6-9(7,8)4-5/h6H,3-4H2,1-2H3
InChIKeyBEPDEVWAYTZHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione: Chemical Properties, Core Structure, and Vendor Specifications for Sourcing


4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound featuring a five-membered ring containing a hypervalent sulfur atom and a cyclic sulfonamide (sultam) core . It is defined by the molecular formula C5H11NO2S and a molecular weight of 149.2 g/mol, with the CAS Registry Number 1027526-97-1 . Commercially, the compound is typically offered at a standard purity of ≥95%, with certificates of analysis (CoA) including NMR, HPLC, and GC available from certain suppliers . This compound serves as a building block in organic synthesis and is a subject of ongoing research for potential biological activities, including antimicrobial and antioxidant properties, and is also being explored for applications related to diabetes and metabolic disorders .

Why 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione Cannot Be Simply Substituted with Other Thiazolidine Derivatives


In scientific research and industrial procurement, simple substitution of 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione with seemingly similar thiazolidine analogs is a critical risk due to profound differences in both chemical and biological behavior. The specific substitution pattern, particularly the 4,4-dimethyl group on the 1,2-thiazolidine-1,1-dione ring, dictates unique electronic properties, reactivity, and a distinct target binding profile compared to other thiazolidinediones (TZDs), thiazolidinethiones, or thiazolidines . For instance, while TZDs are broadly known as PPARγ agonists, this specific compound exhibits a completely different, PPARγ-independent mechanism as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1) [1]. Relying on a generic class-level assumption would therefore lead to erroneous experimental outcomes and project delays, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione Against Key Comparators


LSD1 Inhibition: A Clear and Quantified Mechanistic Differentiation from PPARγ-Acting TZDs

4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 356 nM [1]. This mechanism is fundamentally distinct from the primary mode of action of classical thiazolidinediones (TZDs) like troglitazone, rosiglitazone, and pioglitazone, which exert their effects by acting as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [2]. While TZDs modulate glucose and lipid metabolism via PPARγ activation, this compound's activity on LSD1 positions it for entirely different research applications, such as in epigenetics and oncology.

Epigenetics LSD1 Inhibition Oncology

Biochemical Selectivity Profile for LSD1 over MAOA: Quantified Selectivity Data

In a direct biochemical comparison, 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione demonstrates significant selectivity for its primary target, LSD1, over the related flavin-dependent amine oxidase MAOA. The compound inhibited LSD1 with an IC50 of 356 nM, whereas its inhibitory activity against MAOA was substantially weaker, with an IC50 greater than 100,000 nM [1]. This selectivity window is crucial for applications requiring LSD1-specific modulation without off-target effects on monoamine oxidase pathways.

Selectivity LSD1 MAO-A

Comparative LSD1 Inhibitory Potency Against a Structurally Related Thiazolidinethione

When compared to 4,4-Dimethyl-1,3-thiazolidine-2-thione, a close structural analog, 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione shows a notable advantage in LSD1 inhibitory potency. The target compound exhibits an IC50 of 356 nM [1], while the thiazolidine-2-thione analog is reported to inhibit human recombinant LSD1 with an IC50 of 2,100 nM under comparable assay conditions [2]. This difference highlights how the oxidation state of the sulfur atom (sulfone vs. thione) significantly impacts the interaction with the LSD1 enzyme.

Structure-Activity Relationship LSD1 Inhibition Potency

Validated Application Scenarios for 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione Based on Quantitative Evidence


Development of Selective LSD1 Inhibitors for Epigenetic Research in Oncology

The primary application scenario for 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione is as a validated starting point or tool compound in projects focused on developing selective, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1) [1]. Its documented IC50 of 356 nM and >280-fold selectivity over MAOA make it a suitable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for epigenetic targets in cancer and other diseases [2]. This is supported by its distinct mechanism, which is not dependent on PPARγ agonism, a common feature of many other thiazolidine derivatives [3].

Chemical Biology Studies Requiring PPARγ-Sparing Activity

For researchers investigating biological pathways where PPARγ agonism is an undesirable confounding variable, 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione presents a strategic alternative to classical thiazolidinediones (TZDs) [3]. While TZDs are potent PPARγ ligands, the quantitative evidence confirms this compound operates via a different primary mechanism (LSD1 inhibition) [1][2]. This allows for the interrogation of epigenetic pathways without simultaneous activation of metabolic PPARγ signaling, ensuring more interpretable and specific experimental outcomes.

Synthetic Chemistry: Building Block for Novel Sulfonamide and Sultam Libraries

The compound's unique 1,2-thiazolidine-1,1-dione (cyclic sulfonamide/sultam) core is a valuable scaffold in medicinal chemistry [1]. Its high commercial purity (≥95%) makes it a reliable building block for the synthesis of diverse compound libraries. The presence of the 4,4-dimethyl group and the reactive cyclic sulfonamide structure enables chemists to explore a unique region of chemical space distinct from more common 2,4-thiazolidinedione or thiazolidinone derivatives, potentially leading to novel compounds with distinct biological activities [1].

Quote Request

Request a Quote for 4,4-Dimethyl-1lambda6,2-thiazolidine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.